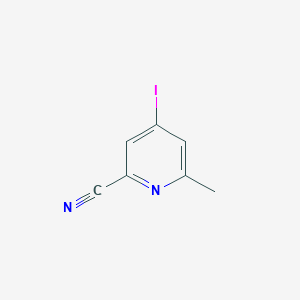
4-Iodo-6-methylpicolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-6-methylpicolinonitrile is an organic compound that belongs to the class of halogenated picolinonitriles It is characterized by the presence of an iodine atom at the 4th position and a methyl group at the 6th position on the picolinonitrile ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpicolinonitrile typically involves the iodination of 6-methylpicolinonitrile. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often at room temperature. The reaction proceeds with high yields and minimal by-products .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions: 4-Iodo-6-methylpicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Sonogashira Coupling: Involves the use of palladium and copper catalysts along with an alkyne and a base
Major Products: The major products formed from these reactions include various substituted picolinonitriles and complex organic molecules that can be used in further synthetic applications .
科学研究应用
4-Iodo-6-methylpicolinonitrile has several applications in scientific research:
作用机制
The mechanism of action of 4-Iodo-6-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and the nitrile group play crucial roles in these interactions, often forming strong bonds with target molecules .
相似化合物的比较
- 4-Iodo-2,6-dimethylpicolinonitrile
- 4-Iodo-3-methylpicolinonitrile
- 4-Iodo-5-methylpicolinonitrile
Comparison: 4-Iodo-6-methylpicolinonitrile is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .
属性
分子式 |
C7H5IN2 |
|---|---|
分子量 |
244.03 g/mol |
IUPAC 名称 |
4-iodo-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 |
InChI 键 |
KTNIGAUMPOGEFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


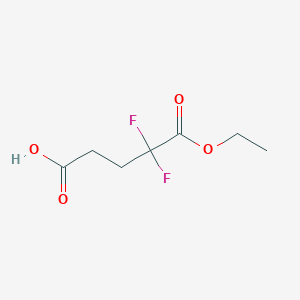
![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
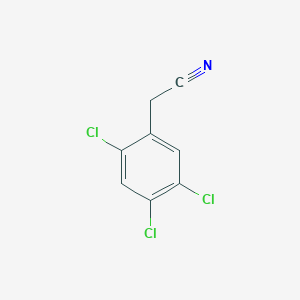
![tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B12444643.png)
![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)
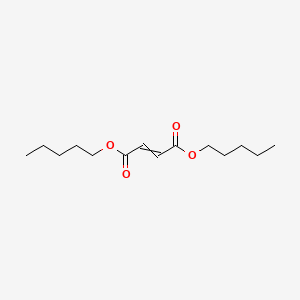
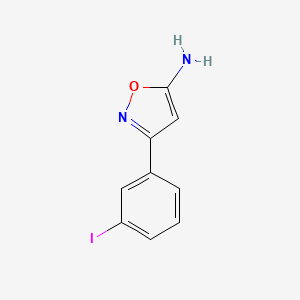

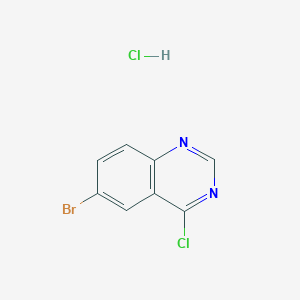
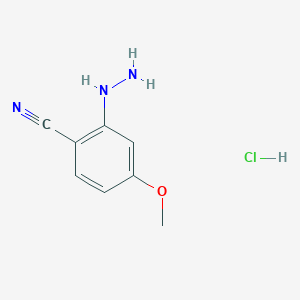
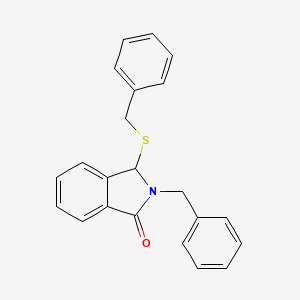
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
